(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide
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Overview
Description
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H26BrOP It is a phosphonium salt that features a central phosphorus atom bonded to three 4-methylphenyl groups and one 2-hydroxyphenyl group, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 2-bromophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the phosphonium salt, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: A related compound with three hydroxymethyl groups attached to the phosphorus atom.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine compound with three 2,4,6-trimethoxyphenyl groups.
Uniqueness
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is unique due to the presence of both hydroxy and methyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity compared to other phosphine compounds .
Properties
CAS No. |
844468-45-7 |
---|---|
Molecular Formula |
C27H26BrOP |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25OP.BrH/c1-20-8-14-23(15-9-20)29(24-16-10-21(2)11-17-24,25-18-12-22(3)13-19-25)27-7-5-4-6-26(27)28;/h4-19H,1-3H3;1H |
InChI Key |
GBTONTWQLWWSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=CC=C4O.[Br-] |
Origin of Product |
United States |
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